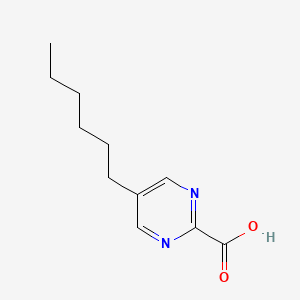

5-Hexylpyrimidine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72790-11-5 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

5-hexylpyrimidine-2-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-4-5-6-9-7-12-10(11(14)15)13-8-9/h7-8H,2-6H2,1H3,(H,14,15) |

InChI Key |

AIJBCLWAOBMGBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CN=C(N=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hexylpyrimidine 2 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 5-Hexylpyrimidine-2-carboxylic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comjournalspress.com For this compound, the primary disconnections involve the carbon-carbon bond of the hexyl group and the carbon-carbon bond of the carboxylic acid group, as well as breaking the pyrimidine (B1678525) ring into acyclic precursors.

A logical retrosynthetic approach would first disconnect the carboxylic acid at the C2 position, leading to a 2-cyano or 2-ester pyrimidine derivative. This is a common strategy as the carboxylic acid can be readily formed from the hydrolysis of a nitrile or an ester. google.comgoogle.com The next disconnection would target the C5-hexyl bond. This can be envisioned as a coupling reaction, for instance, between a 5-halopyrimidine and a hexyl-organometallic reagent.

Finally, the pyrimidine ring itself can be disconnected into simpler fragments. The most common approach involves breaking the ring into a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.eg This leads to precursors such as a 1,3-dicarbonyl compound or its equivalent and an amidine.

Key Retrosynthetic Disconnections:

| Disconnection Point | Precursor Structures |

| C2-Carboxylic Acid | 2-Cyano-5-hexylpyrimidine or Methyl 5-hexylpyrimidine-2-carboxylate |

| C5-Hexyl Group | 5-Bromopyrimidine-2-carbonitrile and Hexylmagnesium bromide |

| Pyrimidine Ring | Formamidine and a 3-oxo-2-hexyl-propionaldehyde derivative |

Established Synthetic Routes to Pyrimidine-2-carboxylic Acid Core Structures

The synthesis of the pyrimidine-2-carboxylic acid core relies on established methods for constructing the pyrimidine ring and subsequently introducing or modifying functional groups at the desired positions.

Cyclization Reactions for Pyrimidine Ring Construction

The most prevalent method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of this reaction are widely used and can be adapted to introduce substituents at various positions on the pyrimidine ring. mdpi.comyoutube.com

Another significant approach involves the reaction of β-keto esters with amidines, which can be promoted by ultrasound irradiation. mdpi.com The use of 1,3-dicarbonyl equivalents, such as β-bromo-α,β-unsaturated ketones, in copper-catalyzed reactions with amidines also provides a route to pyrimidines. mdpi.com

The following table summarizes key cyclization reactions for pyrimidine synthesis:

| Reactants | Reagents/Conditions | Product Type |

| 1,3-Dicarbonyl compound, Amidine | Acid or Base catalysis | Substituted Pyrimidine |

| β-Keto ester, Amidine | Ultrasound irradiation | Substituted Pyrimidinol |

| β-Bromo-α,β-unsaturated ketone, Amidine | Cu(0) catalysis | Substituted Pyrimidine |

Functional Group Interconversions at Pyrimidine C2 and C5 Positions

Once the pyrimidine ring is formed, functional groups at the C2 and C5 positions can be introduced or modified. For instance, a 2-methylthio group can be readily displaced by various nucleophiles, including amines, cyanide, and through palladium-mediated alkylation using alkylzinc reagents, offering a versatile entry point to a range of 2-substituted pyrimidines. thieme-connect.com

Functional group interconversions are also crucial in nature, with enzymatic reactions modifying pyrimidine rings at various positions. umich.edu In a laboratory setting, a common transformation is the conversion of a 2-chloropyrimidine (B141910) to other derivatives through nucleophilic substitution. A deconstruction-reconstruction strategy has also been developed where pyrimidines are converted to N-arylpyrimidinium salts, which can then be cleaved and recyclized with different amidines to form new 2-substituted pyrimidines.

Carboxylic Acid Formation via Ester Hydrolysis and Nitrile Hydrolysis

The final step in the synthesis of this compound would likely involve the hydrolysis of a precursor ester or nitrile. Both methods are well-established in organic synthesis.

Ester Hydrolysis: A 2-substituted pyrimidine-5-carboxylic ester can be hydrolyzed to the corresponding carboxylic acid, typically under basic conditions using a reagent like sodium hydroxide, followed by acidification. organic-chemistry.org

Nitrile Hydrolysis: The hydrolysis of a 2-cyanopyrimidine (B83486) to a pyrimidine-2-carboxylic acid can be achieved under either acidic or basic conditions. google.comgoogle.com For example, reacting 5-benzyloxy-2-cyanopyrimidine with a strong base like potassium hydroxide, followed by acidification, yields 5-hydroxypyrimidine-2-carboxylic acid. google.com

Advanced and Optimized Synthetic Strategies for Pyrimidine Carboxylic Acids

Modern synthetic chemistry focuses on developing more efficient and environmentally friendly methods, such as one-pot and multicomponent reactions.

One-Pot and Multicomponent Reaction Approaches

For instance, a three-component reaction involving an aldehyde, ethyl cyanoacetate, and guanidine (B92328) nitrate (B79036) in the presence of a piperidine (B6355638) catalyst can efficiently produce substituted pyrimidines in an aqueous medium. scholarsresearchlibrary.com Another approach involves a titanium-catalyzed three-component condensation of amines, an isocyanide, and alkynes to form 1,3-diimine tautomers, which can then react with amidines to yield 2,4,5-trisubstituted pyrimidines in a one-pot process. thieme-connect.com

A particularly innovative and sustainable multicomponent synthesis utilizes an iridium catalyst to assemble pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This reaction proceeds through a series of condensation and dehydrogenation steps. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. A sequential two-step, one-pot synthesis of imidazole-fused pyrimidines has been reported using microwave irradiation, demonstrating the potential for rapid and efficient synthesis of complex heterocyclic systems. nih.gov

The following table highlights some advanced synthetic strategies:

| Reaction Type | Key Features |

| Iridium-catalyzed MCR | Uses alcohols and amidines; sustainable. acs.orgnih.gov |

| Titanium-catalyzed MCR | One-pot, two-step process to form trisubstituted pyrimidines. thieme-connect.com |

| Aqueous MCR | Environmentally friendly, uses water as a solvent. scholarsresearchlibrary.com |

| Microwave-assisted Synthesis | Reduces reaction times and can improve yields. nih.gov |

Catalytic Methods in Pyrimidine Carboxylic Acid Synthesis

Catalytic approaches offer significant advantages in the synthesis of pyrimidine carboxylic acids, providing efficient and selective routes to these valuable compounds. vertecbiosolvents.com Both metal- and organo-catalysis have been successfully employed.

Copper catalysts, for instance, have been utilized in [3+3] annulation-oxidation sequences and tandem reactions to produce pyrimidine structures. mdpi.com One notable example involves the copper-catalyzed reaction of butadiynes and sulfonylazides, followed by the addition of imidamides to form 4-iminopyrimidines. mdpi.com Similarly, copper has been used to catalyze the synthesis of pyrimidines from ketones and nitriles. mdpi.com

Palladium-phosphine complexes are effective catalysts for the carbonylation of 2-halomethylpyrimidines to yield pyrimidine-2-acetic acid esters. google.com This method involves the reaction of a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of the palladium catalyst and a base. google.com Furthermore, palladium-catalyzed C-H/C-H [3 + 2] annulation of imidazopyridines with 2-halobenzoic acids has been demonstrated, showcasing the versatility of palladium in C-H activation strategies. acs.org

Organocatalysts, such as pyridine-2-carboxylic acid, have proven effective in promoting multi-component reactions for the synthesis of complex heterocyclic systems, including pyrazolo[3,4-b]quinolinones, under mild and environmentally friendly conditions. rsc.org These reactions often proceed with high yields and regioselectivity. rsc.org The use of Lewis acid organocatalysts like L-proline, in conjunction with a co-catalyst, has also been reported for the synthesis of pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones. acs.org

The table below summarizes various catalytic methods used in the synthesis of pyrimidine derivatives.

| Catalyst Type | Reaction Type | Starting Materials | Product | Reference |

| Copper (CuCl) | [3+3] Cycloaddition | Butadiynes, sulfonylazides, imidamides | 4-Iminopyrimidines | mdpi.com |

| Copper (Cu(II)) | Tandem Synthesis | Ketones, nitriles | Pyrimidines | mdpi.com |

| Palladium-phosphine complex | Carbonylation | 2-Halomethylpyrimidines, CO, alcohol | Pyrimidine-2-acetic acid esters | google.com |

| Palladium/Norbornene | C-H/C-H [3+2] Annulation | Imidazopyridines, 2-halobenzoic acids | Fused pyrimidine systems | acs.org |

| Pyridine-2-carboxylic acid | Multi-component Reaction | Aldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles | Pyrazolo[3,4-b]quinolinones | rsc.org |

| L-proline/TFA | Three-component Reaction | Aromatic aldehydes, urea/thiourea, 3,4-dihydro-(2H)-pyran | Pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones | acs.org |

Green Chemistry Principles in Synthetic Optimization

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety. vertecbiosolvents.com These principles guide the development of more sustainable chemical processes. sigmaaldrich.comacs.org

Key green chemistry principles relevant to pyrimidine synthesis include:

Prevention of Waste: Designing syntheses to minimize waste is a primary goal. sigmaaldrich.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. vertecbiosolvents.comacs.org

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be avoided or replaced with safer alternatives. wordpress.com For example, solvent substitution guides can help in choosing greener options. wordpress.com

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. sigmaaldrich.com

Use of Renewable Feedstocks: Utilizing renewable starting materials is a key aspect of sustainable chemistry. sigmaaldrich.com

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided to reduce reagent use and waste generation. sigmaaldrich.comacs.org

Synthesis of Key 5-Substituted Pyrimidine-2-carboxylic Acid Intermediates

The synthesis of 5-substituted pyrimidine-2-carboxylic acid intermediates is crucial for accessing a wide range of functionalized pyrimidine derivatives. A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed. organic-chemistry.org This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This approach is significant as it provides direct access to pyrimidines without substitution at the 4-position. organic-chemistry.org

Another approach involves the Minisci-type homolytic alkoxycarbonylation of 5-halopyrimidines to produce 5-halopyrimidine-4-carboxylic acid esters. ucla.edu This radical-based method offers a practical route to these intermediates, which can be challenging to synthesize via other methods. ucla.edu

The synthesis of 5-hydroxypyrimidine-2-carboxylic acid has been achieved through a two-step process starting from 5-bromo-2-cyanopyrimidine. google.com The initial reaction with benzyl (B1604629) alcohol yields 5-benzyloxy-2-cyanopyrimidine, which is then hydrolyzed under alkaline conditions, followed by acidification to afford the desired product. google.com

The following table presents examples of key intermediates and their synthetic methods.

| Intermediate | Starting Materials | Reagents | Yield | Reference |

| 2-Substituted pyrimidine-5-carboxylic esters | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | - | Moderate to Excellent | organic-chemistry.org |

| Ethyl 5-bromopyrimidine-4-carboxylate | 5-Bromopyrimidine | Ethyl pyruvate, FeSO₄·7H₂O, H₂SO₄ | - | ucla.edu |

| 5-Hydroxypyrimidine-2-carboxylic acid | 5-Bromo-2-cyanopyrimidine | 1. Benzyl alcohol, NaH; 2. KOH, then HCl | 67% (second step) | google.com |

Derivatization and Post-Synthetic Functionalization of the Pyrimidine Core

Post-synthetic modification of the pyrimidine ring is a powerful strategy for generating diverse libraries of compounds for biological screening.

While direct regioselective functionalization of an unactivated alkyl chain like a hexyl group is challenging, general strategies for C-H functionalization can be considered. Transition metal-catalyzed C-H activation is a prominent approach for the selective functionalization of heterocycles. nih.govmdpi.comnih.gov Although much of the research has focused on the functionalization of the heterocyclic ring itself, these principles could potentially be adapted for the modification of alkyl substituents. The reactivity of different C-H bonds along the hexyl chain would need to be carefully considered to achieve regioselectivity.

The nature and position of substituents on the pyrimidine ring can significantly influence the course and outcome of synthetic reactions. For instance, in the synthesis of polysubstituted pyrimidines via Suzuki cross-coupling, the length of the C-5 substituent was found to affect the inhibitory activity against PGE₂ generation, with shorter substituents leading to greater potency. rsc.org

In the context of antimicrobial activity, the introduction of a fluorine atom at the 5-position of a pyrimidinyl-pyridazinone scaffold led to a significant enhancement in potency against Klebsiella pneumoniae. acs.org Conversely, m-substituents on the pyrimidine ring were found to be detrimental to the activity. acs.org

The electronic properties of substituents also play a critical role. In the formation of pyridinium (B92312) ylides, the rates of deprotonation at the 2- and 6-positions of 3-substituted pyridinium ions were shown to be well-correlated with the inductive and resonance effects of the substituent. rsc.org Similarly, in the synthesis of pyrazolo[3,4-b]quinolinones, the electronic effects of substituents on the aromatic aldehyde indicated that the reaction proceeds through a carbocation intermediate. rsc.org

The presence of certain functional groups can also direct the regioselectivity of a reaction. For example, in the synthesis of pyrimidine derivatives from chalcones and guanidine hydrochloride, the substituents on the chalcone (B49325) precursor dictate the final substitution pattern on the pyrimidine ring. nih.gov

Spectroscopic and Structural Elucidation of 5 Hexylpyrimidine 2 Carboxylic Acid and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the relative positions of hydrogen atoms.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Hexylpyrimidine-2-carboxylic acid, the spectrum is predicted to show distinct signals for the pyrimidine (B1678525) ring protons, the hexyl chain protons, and the carboxylic acid proton. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region, due to deshielding and hydrogen bonding. libretexts.orglibretexts.org Protons on the pyrimidine ring are anticipated in the aromatic region, while the aliphatic hexyl group protons will appear upfield.

Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | ~11.0-12.0 | Broad Singlet | 1H |

| H-4, H-6 (Pyrimidine) | ~8.9-9.1 | Singlet | 2H |

| H-1' (α-CH₂) | ~2.8 | Triplet | 2H |

| H-2' (β-CH₂) | ~1.7 | Multiplet | 2H |

| H-3', H-4', H-5' | ~1.3 | Multiplet | 6H |

This table is based on predicted values derived from analogous structures and general NMR principles.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. pressbooks.pub The sp²-hybridized carbons of the pyrimidine ring absorb further downfield than the sp³-hybridized carbons of the hexyl chain. oregonstate.eduthieme-connect.de

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| C-2 (C=O) | ~165 |

| C-4, C-6 | ~158 |

| C-5 | ~135 |

| C-2 (Pyrimidine) | ~150 |

| C-1' (α-CH₂) | ~32 |

| C-2' | ~31 |

| C-3' | ~29 |

| C-4' | ~22 |

| C-5' | ~30 |

This table is based on predicted values derived from analogous structures and general NMR principles. libretexts.orglibretexts.org

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons within the hexyl chain, confirming its linear structure (H-1' with H-2', H-2' with H-3', and so on).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This experiment correlates protons with their directly attached carbons. emerypharma.com It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the hexyl chain (e.g., H-1' to C-1', H-6' to C-6') and the pyrimidine ring (H-4 to C-4, H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (2-4 bonds), which is critical for connecting different fragments of the molecule. researchgate.netyoutube.com Key expected correlations include:

The protons at H-1' of the hexyl chain showing a correlation to C-5 of the pyrimidine ring, confirming the attachment point of the alkyl chain.

The pyrimidine protons (H-4 and H-6) showing correlations to the carboxylic acid carbon (C=O), confirming its position at C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm spatial relationships, for instance, between the H-1' protons of the hexyl chain and the H-4/H-6 protons on the pyrimidine ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature for a carboxylic acid is the very broad O-H stretching band from 2500–3300 cm⁻¹, which is a result of strong intermolecular hydrogen bonding in the dimeric form. libretexts.orgchemguide.co.uk The carbonyl (C=O) stretch will appear as a strong, sharp peak.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Strong, Very Broad |

| C-H stretch (Aliphatic) | 2960 - 2850 | Strong |

| C=O stretch (Carboxylic acid) | 1730 - 1700 | Strong |

| C=N, C=C stretch (Pyrimidine ring) | 1600 - 1475 | Medium-Weak |

This table is based on typical frequency ranges for the specified functional groups. libretexts.orgechemi.comuc.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (molecular formula C₁₁H₁₆N₂O₂), the molecular weight is 208.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 208.

Common fragmentation pathways for carboxylic acids include the loss of small, stable molecules or radicals. libretexts.org Key predicted fragments include:

[M-17]⁺ : Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a peak at m/z = 191.

[M-45]⁺ : Loss of the entire carboxyl group (•COOH), leading to a peak at m/z = 163. libretexts.org

Alpha-cleavage : Breakage of the bond between the first and second carbon of the hexyl chain is also a common fragmentation pathway for alkyl-substituted aromatic rings. This would result in the loss of a pentyl radical (•C₅H₁₁) and the formation of a cation at m/z = 137.

McLafferty Rearrangement : If applicable, this rearrangement can produce a characteristic peak, often at an even m/z value. youtube.comyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic System Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The pyrimidine ring in this compound is the principal chromophore. It is expected to exhibit absorptions in the UV region due to π → π* and n → π* transitions. libretexts.org Aromatic and heteroaromatic systems typically show strong absorptions below 300 nm. The presence of the carboxylic acid and alkyl substituents can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to unsubstituted pyrimidine. Carboxylic acids without further conjugation typically absorb around 210 nm, but conjugation with the pyrimidine ring will shift this. libretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidine derivatives and carboxylic acids allows for a well-founded prediction of its solid-state characteristics. nih.govnih.gov Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state. acs.orgmdpi.comlibretexts.org This primary supramolecular synthon involves two molecules oriented such that the carboxyl groups form a cyclic motif with two strong O-H···O hydrogen bonds. acs.orgmdpi.com It is highly probable that this compound would adopt such a dimeric structure.

The study of related compounds in crystallographic databases, such as the Cambridge Structural Database (CSD), is an invaluable tool for predicting and understanding the structures of new compounds. nih.govwikipedia.orgcam.ac.uk Data from pyrimidine-2-carboxylic acid and pyrimidine-5-carboxylic acid can serve as a foundational reference. nih.govnih.govresearchgate.net

Table 1: Representative Crystallographic Data for Related Pyrimidine Carboxylic Acids

This table presents data for parent pyrimidine carboxylic acids to illustrate typical crystallographic parameters.

| Compound | Formula | Crystal System | Space Group | CCDC Number |

| Pyrimidine-4-carboxylic acid | C₅H₄N₂O₂ | Monoclinic | P2₁/n | 929697 |

| Pyrimidine-5-carboxylic acid | C₅H₄N₂O₂ | Monoclinic | P2₁/c | 264513 |

Data sourced from the Cambridge Structural Database (CSD) via PubChem. nih.govnih.gov Note: This data is for related compounds, not this compound.

Integrated Spectroscopic Data Interpretation and Application of Spectral Databases

While X-ray crystallography provides a static picture of the solid state, a combination of spectroscopic techniques is required to confirm the molecular structure and is applicable to non-crystalline samples. The integration of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a complete profile of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show highly characteristic absorption bands. The carboxylic acid functional group would be identified by a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org Overlapping this broad signal would be the C-H stretching vibrations of the hexyl chain just below 3000 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1710 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer. libretexts.orgopenstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide a map of the proton environments. The most downfield signal, typically appearing above 10-12 ppm, would be the acidic proton of the carboxyl group, which often presents as a broad singlet. libretexts.orgoregonstate.eduyoutube.com The protons on the pyrimidine ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atoms and the other substituents. The protons of the aliphatic hexyl chain would appear upfield, generally between 0.8 and 3.0 ppm, with distinct signals for the terminal methyl group (a triplet), the methylene (B1212753) groups (multiplets), and the methylene group adjacent to the pyrimidine ring, which would be the most deshielded of the chain. libretexts.org

¹³C NMR spectroscopy would complement the proton data. The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm range. libretexts.orgoregonstate.edu The carbons of the pyrimidine ring would resonate in the aromatic region (typically 120-170 ppm), while the six distinct carbons of the hexyl chain would appear in the aliphatic region (typically 10-40 ppm). openstax.org

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for pyrimidine derivatives often involve the cleavage of the ring or loss of substituents. acs.orgsapub.orgiosrjournals.org For this molecule, characteristic fragments would likely arise from the loss of the carboxyl group (as COOH or CO₂) and cleavage at various points along the hexyl chain.

Application of Spectral Databases: Spectral databases are critical tools for the verification of chemical structures. acs.orgnist.gov Large, curated databases such as the NIST Mass Spectral Library, the Human Metabolome Database (HMDB), and the Spectral Database for Organic Compounds (SDBS) house vast collections of reference spectra. nist.govyoutube.com While a spectrum for the exact molecule of this compound may not be present, these databases can be searched for the spectra of structural analogues, such as pyrimidine-2-carboxylic acid or other 5-substituted pyrimidines. nih.gov This comparative analysis aids in the assignment of signals and adds confidence to the structural elucidation derived from the experimental data. youtube.comyoutube.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Broad, 2500-3300 cm⁻¹ |

| C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (dimer) | |

| C=N, C=C Stretch (Ring) | ~1400-1600 cm⁻¹ | |

| ¹H NMR | -COOH | >10 ppm (broad singlet) |

| Pyrimidine-H | ~8.5-9.5 ppm | |

| -CH₂- (alpha to ring) | ~2.5-3.0 ppm (triplet) | |

| -(CH₂)₄- | ~1.2-1.7 ppm (multiplets) | |

| -CH₃ | ~0.9 ppm (triplet) | |

| ¹³C NMR | -COOH | ~165-185 ppm |

| Pyrimidine-C | ~120-170 ppm | |

| Alkyl-C | ~14-40 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 208.12 (for C₁₁H₁₆N₂O₂) |

Computational and Theoretical Investigations of 5 Hexylpyrimidine 2 Carboxylic Acid

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to elucidating the intrinsic properties of 5-Hexylpyrimidine-2-carboxylic acid. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of the molecule's electronic and geometric parameters.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves minimizing the total electronic energy of the molecule. For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to a minimum on the potential energy surface, representing the molecule's most probable conformation.

Illustrative Data Table: Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C4 (pyrimidine ring) | 1.39 Å |

| C4-C5 (pyrimidine ring) | 1.39 Å | |

| C5-C(Hexyl) | 1.51 Å | |

| C2-N1 (pyrimidine ring) | 1.34 Å | |

| C2-N3 (pyrimidine ring) | 1.34 Å | |

| C2-C(Carboxylic) | 1.50 Å | |

| C(Carboxylic)-O(H) | 1.35 Å | |

| C(Carboxylic)=O | 1.21 Å | |

| Bond Angle | N1-C2-N3 | 116° |

| C4-C5-C6 | 121° | |

| C2-C(Carboxylic)-O(H) | 112° | |

| C2-C(Carboxylic)=O | 124° |

Note: The data presented in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, while a small energy gap points to higher reactivity and lower stability.

Illustrative Data Table: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: These energy values are illustrative. The specific energies and the resulting gap would be determined through quantum chemical calculations, such as Time-Dependent DFT (TD-DFT).

Prediction of Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a general measure of the molecule's reactivity profile.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

Nucleophilicity: While various scales exist, it generally relates to the HOMO energy.

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Illustrative Data Table: Global Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 2.35 |

| Chemical Potential (μ) | -4.15 |

Note: These values are derived from the illustrative HOMO and LUMO energies and serve as examples of the types of insights gained from such calculations.

Charge Distribution and Aromaticity Assessment

Understanding the distribution of electronic charge within this compound is essential for predicting its electrostatic interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. These charges reveal the electron-rich and electron-deficient regions of the molecule. A Molecular Electrostatic Potential (MEP) map visually represents these regions, with red indicating areas of high electron density (negative potential) and blue indicating areas of low electron density (positive potential).

The aromaticity of the pyrimidine (B1678525) ring can also be assessed computationally. Aromaticity is a key factor in the stability and reactivity of the molecule. Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to quantify the degree of aromatic character.

Theoretical Estimation of Acid Dissociation Constants (pKa) and Protonation States

The acid dissociation constant (pKa) is a critical parameter for a carboxylic acid, as it determines its degree of ionization at a given pH. Theoretical methods can be employed to predict the pKa of this compound. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often using a continuum solvation model like the Polarizable Continuum Model (PCM). The pKa value is directly related to this free energy change. Understanding the pKa is vital for predicting the compound's behavior in biological systems and for various chemical applications. The calculations would also reveal the most likely sites of protonation.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about the intrinsic properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of this compound in a more complex environment, such as in solution or interacting with a biological target.

Molecular dynamics (MD) simulations, for instance, can model the movement of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules. Molecular docking is another powerful technique used to predict the binding orientation and affinity of a molecule to the active site of a protein or other receptor. These simulation approaches bridge the gap between theoretical properties and real-world behavior.

Molecular Docking Studies to Investigate Potential Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.

While general molecular docking studies have been conducted on various pyrimidine derivatives to explore their potential as inhibitors for different biological targets, specific molecular docking data for this compound is not extensively available in publicly accessible research. Studies on related compounds, such as dihydroxypyrimidine carboxylic acids, have shown that the carboxylic acid moiety can play a crucial role in binding to target proteins, often through interactions with key amino acid residues in the active site. For instance, in studies on other pyrimidine derivatives, docking analyses have revealed hydrogen bonding and hydrophobic interactions as key determinants of binding affinity. A hypothetical docking study of this compound would likely involve preparing the 3D structure of the ligand and docking it into the binding site of a relevant biological target. The results would be analyzed to identify key interactions, such as hydrogen bonds involving the pyrimidine nitrogens and the carboxylic acid group, as well as hydrophobic interactions from the hexyl chain.

Molecular Dynamics Simulations for Conformational Analysis and Stability in Simulated Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes, stability, and interactions of a molecule in a simulated environment, such as in water or a lipid bilayer.

Specific molecular dynamics simulation data for this compound is not readily found in the existing literature. However, MD simulations of related carboxylic acids have been performed to understand their conformational preferences. For carboxylic acids, a key aspect of conformational analysis is the orientation of the hydroxyl group, which can exist in either a syn or anti conformation. While the syn conformation is often more stable in a vacuum, the anti conformation can be stabilized in a polar solvent like water due to more favorable interactions with solvent molecules. An MD simulation of this compound would provide insights into the flexibility of the hexyl chain, the conformational stability of the pyrimidine ring, and the dynamics of the carboxylic acid group in a biological environment. Such a study would be valuable for understanding how the molecule might adapt its shape to fit into a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are then used to predict the activity of new, unsynthesized compounds.

There are no specific QSAR models for this compound reported in the available literature. Generally, QSAR studies on pyrimidine derivatives involve calculating a set of molecular descriptors that characterize the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic properties. These descriptors are then correlated with the observed biological activity using statistical methods to build a predictive model. For a series of compounds including this compound, a QSAR study could help to understand the influence of the hexyl group on its biological activity and to design new derivatives with potentially improved properties.

In silico Prediction of Physicochemical and Pharmacokinetic Properties Relevant to Research (e.g., ADME-related computational predictions)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help to identify potential liabilities early in the drug discovery process.

While specific in silico ADME predictions for this compound are not published, general predictions can be made based on its structure. Various software tools are available to predict properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For example, the presence of the carboxylic acid group is likely to influence its solubility and potential for interactions with transporters. The hexyl group, being hydrophobic, will increase the lipophilicity of the molecule, which can affect its absorption and distribution.

A summary of generally predicted physicochemical and pharmacokinetic properties for a compound like this compound, based on its structural features, is presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.

| Property | Predicted Value/Characteristic | Implication for Research |

| Physicochemical Properties | ||

| Molecular Weight | ~194.22 g/mol | Compliant with general drug-likeness rules. |

| Lipophilicity (logP) | Moderately lipophilic | May have good membrane permeability. |

| Aqueous Solubility | Low to moderate | The carboxylic acid may improve solubility at physiological pH. |

| pKa | Acidic (due to carboxylic acid) | Will be ionized at physiological pH, affecting solubility and transport. |

| Pharmacokinetic Properties (ADME) | ||

| Absorption | Likely to be absorbed orally | Good balance of lipophilicity and solubility may favor absorption. |

| Distribution | Moderate volume of distribution | Expected to distribute into tissues. |

| Metabolism | Potential for metabolism | The hexyl chain and pyrimidine ring may be sites of metabolism. |

| Excretion | Likely renal and/or biliary excretion | The carboxylic acid group may facilitate excretion. |

Structure Activity Relationship Sar Studies of Pyrimidine 2 Carboxylic Acid Derivatives

Rational Design Principles for Pyrimidine-2-carboxylic Acid Analogues in Research Contexts

The rational design of pyrimidine-2-carboxylic acid analogues is a process guided by an iterative cycle of design, synthesis, and biological evaluation. nih.govresearchgate.net This approach aims to develop compounds with improved drug-like properties, such as enhanced potency and reduced toxicity. nih.gov A key strategy involves modifying a known active compound, or "hit," to optimize its interaction with a biological target. acs.org

One common design principle is the use of a pharmacophore-driven approach. This involves identifying the essential structural features of a molecule required for its biological activity. For instance, in the development of peroxisome proliferator-activated receptor gamma (PPARγ) partial agonists, a 2,4,6-trisubstituted pyrimidine-5-carboxylic acid core was identified as a key pharmacophore. nih.gov

Another important principle is the diversification of the pyrimidine (B1678525) core through various synthetic strategies. A "deconstruction-reconstruction" strategy, for example, allows for the functionalization of the pyrimidine at the C2 and C5 positions, enabling the exploration of a wider chemical space. nih.gov The combination of different pharmacophore fragments within a single molecule is another tactic employed to create novel drug-like molecules with desired activities. uran.ua

Computational methods, such as molecular docking, play a crucial role in the rational design process. These techniques predict the binding modes and affinities of designed analogues with their target proteins, helping to prioritize which compounds to synthesize and test. researchgate.netnih.gov For example, in the design of Bruton's tyrosine kinase (BTK) inhibitors, computational studies led to the discovery of novel pyrimidine analogs with high selectivity.

Impact of Substituent Position and Nature on Pyrimidine Core Functionality

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govmdpi.com Modifications at various positions can influence the molecule's size, shape, electronics, and conformational flexibility, all of which can impact its interaction with a biological target.

Systematic Variations in the Pyrimidine Ring Substitution Pattern and their Effects

Systematic variations of substituents at different positions on the pyrimidine ring have been shown to have a significant impact on biological activity. For instance, in a study of pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at three different substituent points were explored to optimize potency and lipophilicity. acs.org

The following table summarizes the effects of systematic variations in pyrimidine ring substitutions from a study on NAPE-PLD inhibitors:

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | pIC50 |

| 2 | Cyclopropylmethyl | N-methylphenethylamine | Chlorine | 6.14 |

| 1 | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 |

| 101 | Cyclopropylmethyl | (R)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 6.85 |

| 102 | Cyclopropylmethyl | (S)-3-phenylpiperidine | Dimethylamine | 6.45 |

| 103 | Cyclopropylmethyl | (S)-3-phenylpiperidine | Morpholine | 6.30 |

| Data sourced from a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors. acs.org |

This data demonstrates that even subtle changes, such as the stereochemistry of a substituent (comparing compounds 1 and 101), can have a noticeable effect on inhibitory activity. The combination of optimal substituents at different positions led to a 10-fold increase in activity for compound 1 compared to the initial lead compound 2. acs.org

Correlation of Conformational Analysis with Research Observations

Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is crucial for understanding the interaction of pyrimidine derivatives with their biological targets. The conformation of a molecule can significantly affect its ability to fit into a binding site and engage in the necessary interactions for biological activity.

For example, in the development of NAPE-PLD inhibitors, restricting the conformation by introducing cyclic phenethylamine (B48288) derivatives was evaluated. acs.org This strategy aimed to reduce the number of rotatable bonds and lock the molecule into a more favorable binding conformation. Indeed, a two-fold improvement in activity was observed for a 3-phenylpiperidine (B1330008) derivative and a 2-benzylpyrrolidine (B112527) derivative, suggesting that a more rigid conformation was beneficial for activity. acs.org

Computational studies can also be used to predict the preferred conformations of molecules. In a study of pyrimidine-2-carboximidamide, the molecule was found to be almost completely flat, a feature that could influence its stacking interactions with aromatic residues in a binding site. urfu.ru

Elucidation of Ligand-Target Interaction Modes from Computational and In Vitro Studies

Computational and in vitro studies are indispensable tools for elucidating the specific interactions between pyrimidine-2-carboxylic acid derivatives and their biological targets. These studies provide detailed insights at the molecular level, guiding the optimization of lead compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method can identify key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, in a study of imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors of SARS-CoV-2 cell entry, molecular docking revealed that the top-scoring compound exhibited a remarkable binding affinity to the ACE2 receptor, forming key interactions with the active site residues.

The following table highlights key ligand-target interactions identified through computational studies for different pyrimidine derivatives:

| Compound Class | Target Protein | Key Interactions Identified | Reference |

| Imidazo[1,2-a]pyrimidine derivatives | ACE2 and Spike Protein (SARS-CoV-2) | Strong binding affinity, interactions with active site residues. | |

| Pyrimidine-2-thione derivatives | H-RAS-GTP | High binding energy, indicating strong interaction. | nih.gov |

| Pyrimidine-derived chalcones | Antidiabetic targets | Predicted binding modes and interactions. | researchgate.net |

| Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | TrmD Pseudomonas aeruginosa | Predicted binding modes and antimicrobial activity. | uran.ua |

In vitro studies, such as enzyme inhibition assays, provide experimental validation of the computational predictions. For example, in the study of pyrimidine derivatives as selective COX-2 inhibitors, in vitro assays confirmed the high selectivity of certain compounds for the COX-2 enzyme over COX-1. The combination of computational predictions and experimental validation provides a powerful approach to understanding ligand-target interactions and driving the rational design of more effective and selective therapeutic agents.

Biochemical and in Vitro Evaluation Methodologies for Pyrimidine 2 Carboxylic Acid Derivatives

Design and Implementation of In Vitro Assays for Biochemical Target Identification and Validation

The initial stages of drug discovery for pyrimidine-2-carboxylic acid derivatives, including 5-Hexylpyrimidine-2-carboxylic acid, rely on a variety of in vitro assays to identify and confirm their biological targets. These assays are crucial for understanding the compound's mechanism of action and for guiding further optimization.

Enzyme inhibition assays are a cornerstone in the evaluation of pyrimidine-2-carboxylic acid derivatives, as many of these compounds are designed to target specific enzymes involved in disease pathways. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.

A prominent example is the study of pyrimidine (B1678525) derivatives as lipoxygenase (LOX) inhibitors. mdpi.comnih.gov LOX enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibitory activity of these compounds against LOX can be determined by monitoring the oxidation of a substrate, such as linoleic acid. mdpi.comnih.gov The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For instance, certain pyrimidine derivatives have shown potent LOX inhibition with IC50 values in the micromolar range. mdpi.comnih.gov

Similarly, the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, is another important area of investigation for pyrimidine derivatives with anti-inflammatory potential. nih.govnih.gov Assays for COX inhibition often involve measuring the peroxidase activity of the enzyme, where a chromogenic substrate is used to visualize the reaction. nih.govresearchgate.net The selectivity of the compounds for COX-2 over COX-1 is a key parameter, as selective COX-2 inhibitors are expected to have fewer gastrointestinal side effects. Some novel pyrimidines have demonstrated excellent COX-2 inhibitory activity and selectivity. nih.gov

Xanthine (B1682287) oxidase (XO) is another enzyme target for which pyrimidine-2-carboxylic acid derivatives have been evaluated. nih.gov XO plays a role in gout by catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. The inhibitory activity against XO is typically measured spectrophotometrically by monitoring the formation of uric acid. A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been identified as potent XO inhibitors, with some compounds exhibiting submicromolar IC50 values. nih.gov

The following table provides examples of enzyme inhibition data for some pyrimidine derivatives.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Pyrimidine derivatives | Lipoxygenase | 1.1 - 47.5 | mdpi.comnih.gov |

| Pyrimidine derivatives | COX-1 | 5.05 - 5.50 | nih.gov |

| Pyrimidine derivatives | COX-2 | 0.65 - 0.85 | nih.gov |

| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | Xanthine Oxidase | 0.132 | nih.gov |

This table presents a range of IC50 values from different studies for various pyrimidine derivatives and is for illustrative purposes.

While the provided search results focus more on enzyme inhibition, receptor binding and functional assays are also critical for evaluating pyrimidine-2-carboxylic acid derivatives that may target cell surface or nuclear receptors.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating a radiolabeled ligand with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured, and the data is used to calculate the inhibitory constant (Ki) or the IC50 value.

Functional assays, on the other hand, measure the biological response that occurs after a compound binds to a receptor. These can be designed to assess whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For example, if a pyrimidine derivative were to target a G-protein coupled receptor (GPCR), a functional assay might measure changes in the intracellular levels of second messengers like cyclic AMP (cAMP) or calcium.

Cellular assays are essential for understanding how pyrimidine-2-carboxylic acid derivatives affect biological processes within a living cell. These assays provide a more physiologically relevant context than cell-free enzyme or receptor assays.

Cytotoxicity assays , such as the MTT assay, are commonly used to assess the effect of compounds on cell viability. mdpi.com These assays are particularly important for anticancer drug discovery. For example, some pyrimidine derivatives have been shown to exhibit strong cytotoxicity against cancer cell lines like A549 (lung carcinoma). mdpi.com

Cell cycle analysis is another important cellular assay, often performed using flow cytometry. nih.govtandfonline.com This technique can determine the proportion of cells in different phases of the cell cycle (G1, S, G2, M). Compounds that induce cell cycle arrest at a specific phase can be identified, which is a common mechanism of action for anticancer drugs. For instance, a phenyl-pyridine-2-carboxylic acid derivative was found to cause cell cycle arrest in mitosis. nih.gov

Apoptosis assays are used to determine if a compound induces programmed cell death. nih.govtandfonline.com Methods like Annexin V/propidium iodide staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells. The induction of apoptosis is a desirable characteristic for anticancer agents. nih.gov

The table below summarizes findings from cellular assays for certain pyrimidine derivatives.

| Assay Type | Cell Line | Effect | Compound Class | Reference |

| Cytotoxicity (MTT) | A549 (Lung Carcinoma) | Strong cytotoxicity at 100 µM | Pyrimidine derivative | mdpi.com |

| Cell Cycle Analysis | MDA-MB-435 (Mammary Tumor) | Mitotic arrest | Phenyl-pyridine-2-carboxylic acid derivative | nih.gov |

| Apoptosis | MDA-MB-435 (Mammary Tumor) | Induction of apoptosis | Phenyl-pyridine-2-carboxylic acid derivative | nih.gov |

This table is a summary of findings from different studies and is for illustrative purposes.

Investigation of Biochemical Pathway Modulation by Pyrimidine-2-carboxylic Acid Derivatives

Beyond identifying a single target, it is crucial to understand how pyrimidine-2-carboxylic acid derivatives modulate entire biochemical pathways. This can be achieved through a combination of the assays mentioned above and more advanced techniques.

For instance, the anti-inflammatory effects of pyrimidine derivatives that inhibit COX or LOX can be further investigated by measuring their impact on the production of downstream signaling molecules like prostaglandins (B1171923) and leukotrienes in cell-based models. nih.govresearchgate.net Similarly, for compounds with anticancer activity, their effect on signaling pathways that control cell proliferation, survival, and apoptosis (e.g., the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway) can be examined using techniques like Western blotting to measure the phosphorylation status of key proteins in the pathway. nih.gov

Studies on some pyrimidine derivatives have shown they can act as dual inhibitors, for example, targeting both EGFR and HER2 tyrosine kinases, which are key components of pathways driving cancer cell growth. nih.gov

Studies on the Mechanism of Action at the Molecular Level (Preclinical, in vitro)

Elucidating the precise molecular mechanism of action is a critical step in the preclinical evaluation of pyrimidine-2-carboxylic acid derivatives. This involves a detailed investigation of how the compound interacts with its target at the molecular level.

For enzyme inhibitors, steady-state enzyme kinetics studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov This information provides insights into whether the inhibitor binds to the active site of the enzyme or to an allosteric site. For example, compound 9b, a 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative, was identified as a mixed-type inhibitor of xanthine oxidase. nih.gov

Molecular docking simulations are computational techniques used to predict the binding mode of a compound to its target protein. nih.govnih.gov These studies can help to visualize the interactions between the compound and the amino acid residues in the binding site, providing a rationale for the observed activity and guiding the design of more potent analogs.

For compounds that modulate gene expression, reporter gene assays can be employed. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in the expression of the reporter gene in the presence of the compound can indicate modulation of the specific signaling pathway.

Future Directions and Emerging Research Perspectives for 5 Hexylpyrimidine 2 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles is paramount in modern organic synthesis. benthamdirect.comnih.gov Traditional methods for creating pyrimidine (B1678525) derivatives often involve harsh reagents and generate considerable waste. benthamdirect.com Future research will likely focus on developing more environmentally benign and efficient pathways to synthesize 5-Hexylpyrimidine-2-carboxylic acid and its analogues.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly attractive for their efficiency and atom economy. acs.org An MCR approach could enable the rapid generation of a diverse library of 5-hexylpyrimidine derivatives.

Green Catalysts and Solvents: The use of reusable, non-toxic catalysts and environmentally friendly solvents is a cornerstone of sustainable synthesis. researchgate.net Research into nano-catalysts or biocatalysts for pyrimidine synthesis is a promising direction. researchgate.net

Advanced Synthesis Techniques: Methods such as microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govbenthamdirect.com

A comparative look at traditional versus sustainable methods highlights the potential for improvement:

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Often stoichiometric and hazardous | Catalytic and non-toxic |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Efficiency | Often multi-step with purification at each stage | One-pot or tandem reactions with higher yields |

| Waste | High E-factor (waste generated per kg of product) | Low E-factor, aligning with green chemistry goals |

By embracing these modern synthetic strategies, researchers can produce this compound and related compounds in a more cost-effective and ecologically responsible manner. benthamdirect.com

Integration of Advanced Computational Chemistry and Artificial Intelligence in Design

Future research in this domain will likely involve:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide deep insights into the electronic structure and reactivity of this compound, guiding the design of derivatives with specific properties. nih.gov

Molecular Docking and Dynamics Simulations: These computational techniques can predict how derivatives of this compound will interact with biological targets, such as enzymes or receptors. nih.govtandfonline.com This is crucial for designing new therapeutic agents.

AI and Machine Learning (ML): AI algorithms can be trained on existing chemical data to predict the properties of new, virtual compounds. This allows for the rapid in silico screening of vast chemical libraries, identifying the most promising candidates for synthesis and experimental testing. patsnap.com Generative AI models can even design entirely new molecules with desired characteristics.

The integration of these computational approaches creates a powerful workflow for modern chemical design:

| Computational Tool | Application in Designing Pyrimidine Derivatives |

| Quantum Mechanics (QM) | Predicts electronic properties and reaction mechanisms. |

| Molecular Docking | Simulates the binding of a molecule to a biological target. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement and conformational changes of molecules over time. |

| Machine Learning (ML) | Predicts properties (e.g., solubility, toxicity, activity) from molecular structure. |

Development of High-Throughput Screening Methodologies for Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. nih.govresearchgate.net Developing HTS assays tailored for derivatives of this compound is a critical step in identifying new chemical probes.

Key considerations for developing such assays include:

Assay Format: The choice of assay format depends on the biological question being asked. This could range from simple biochemical assays with purified enzymes to complex, cell-based phenotypic screens. nih.govresearchgate.net

Detection Technologies: A variety of detection methods can be employed in HTS, each with its own advantages.

| Detection Technology | Principle |

| Fluorescence Intensity | Measures changes in the emission of light from a fluorescent probe. |

| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescent molecules, often used to study molecular interactions. researchgate.net |

| Luminescence | Measures the emission of light from a chemical reaction, such as that catalyzed by luciferase. researchgate.net |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple parameters in cells. nih.gov |

Miniaturization and Automation: HTS relies on miniaturizing assays into 384- or 1536-well plates and using robotic systems for liquid handling and data acquisition. youtube.comumn.edu This increases throughput and reduces reagent costs.

By developing robust and sensitive HTS assays, researchers can efficiently screen libraries of compounds derived from the this compound scaffold to discover novel chemical probes for studying a wide range of biological processes. umn.edu

Interdisciplinary Research Opportunities in Material Science and Catalysis

The unique chemical structure of this compound suggests potential applications beyond the biological realm, particularly in material science and catalysis. The pyrimidine ring system is known to be a part of various functional materials.

Potential interdisciplinary research avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group and the nitrogen atoms of the pyrimidine ring can act as ligands, coordinating to metal ions to form extended network structures. These materials have potential applications in gas storage, separation, and catalysis.

Liquid Crystals: The combination of a rigid aromatic core (pyrimidine) and a flexible alkyl chain (hexyl) is a common design motif for liquid crystalline materials. By modifying the structure of this compound, it may be possible to create new materials with specific liquid crystalline properties for use in displays and sensors.

Organocatalysis: The pyrimidine moiety can be functionalized to act as a catalyst for organic reactions. The development of catalysts based on this scaffold could provide new, metal-free options for sustainable chemical synthesis.

Potential as a Research Chemical Probe or Versatile Chemical Scaffold for Further Functionalization

Perhaps the most significant future direction for this compound lies in its potential as a versatile building block for creating new molecules with tailored functions. tandfonline.com Its structure offers multiple points for modification, making it an ideal scaffold for chemical probe development and medicinal chemistry programs.

As a Chemical Probe: A chemical probe is a small molecule used to study a specific biological target or pathway. nih.gov Pyrimidine analogues have already been developed as probes to investigate parasite replication. nih.gov The lipophilic hexyl chain of this compound could enhance cell permeability, while the carboxylic acid provides a handle for attaching reporter tags like fluorophores or biotin.

As a Chemical Scaffold: A scaffold is a core molecular structure upon which a library of compounds is built. tandfonline.com The this compound scaffold can be readily functionalized at several positions.

| Position for Functionalization | Potential Modifications |

| Carboxylic Acid (C2) | Amide bond formation, esterification, reduction to an alcohol. |

| Hexyl Group (C5) | Variation of chain length, introduction of branching or unsaturation. |

| Pyrimidine Ring | Introduction of other substituents (e.g., halogens, amino groups) to modulate electronic properties and target interactions. tandfonline.com |

By systematically exploring these modifications, researchers can generate large and diverse chemical libraries. These libraries can then be screened to identify compounds with novel biological activities, from potential new medicines to advanced materials, ensuring that this compound will be at the heart of future innovation. tandfonline.com

Q & A

Q. What are the recommended synthetic routes for 5-Hexylpyrimidine-2-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves functionalizing pyrimidine cores with hexyl and carboxylic acid groups. A plausible route includes:

- Step 1 : Alkylation of pyrimidine-2-carboxylic acid precursors using hexyl halides under basic conditions (e.g., K₂CO₃/DMF).

- Step 2 : Hydrolysis of intermediate esters (e.g., methyl or ethyl esters) to yield the carboxylic acid, using NaOH/EtOH or HCl/H₂O .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve alkylation efficiency. For hydrolysis, temperature control (60–80°C) prevents decarboxylation .

Q. How can the purity and structural integrity of this compound be validated?

Use a multi-technique approach:

- NMR : Confirm substitution patterns (e.g., hexyl chain integration at δ 0.8–1.5 ppm; carboxylic proton absence in D₂O exchange) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~209.2 based on analogs) .

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95%) .

Q. What solvents and storage conditions are optimal for preserving this compound stability?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly in water. Pre-dissolve in DMSO for biological assays .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Parameterize the carboxylic acid group for hydrogen bonding .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density at the pyrimidine ring, guiding derivatization strategies .

Q. What experimental strategies address contradictory data in biological activity assays for this compound?

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Variations : Synthesize analogs with shorter/longer alkyl chains (e.g., butyl vs. octyl) or substituted carboxylic acids (e.g., amides, esters).

- Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) and compare with parent compound .

- Data Analysis : Use multivariate regression to correlate logP, steric bulk, and bioactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.